molecular formula C10H11ClO2 B3024059 4-(3-Chloropropoxy)benzaldehyde CAS No. 82625-25-0

4-(3-Chloropropoxy)benzaldehyde

Cat. No. B3024059
Key on ui cas rn: 82625-25-0
M. Wt: 198.64 g/mol
InChI Key: CKGQJZWAOFNWQT-UHFFFAOYSA-N
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Patent
US06872834B2

Procedure details

A solution of 4-hydroxybenzaldehyde (100 mmol, 12.2 g), 3-bromopropionyl chloride (101 mmol, 20 mL) and potasium carbonate (20.7 g, 150 mmol) in acetone (250 mL) was heated at reflux for overnight. The salt was filtered off. The solvent was evaporated. Reduced pressure distillation provided the title compound (15 g).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][C:13]([Cl:15])=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:15][CH2:13][CH2:12][CH2:11][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
BrCCC(=O)Cl
Name
Quantity
20.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The salt was filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
Reduced pressure distillation

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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